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Boc-[15N]Tyr-OH

Cat. No.: B613742
CAS No.: 87713-11-9
M. Wt: 282.3
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Description

Significance of Stable Isotope Labeling in Biomolecular Investigations.silantes.comdiagnosticsworldnews.comsilantes.com

Stable isotope labeling is a fundamental technique in modern biochemistry and molecular biology, providing a non-radioactive method to trace and analyze biomolecules. diagnosticsworldnews.comsilantes.com By replacing naturally abundant isotopes with heavier, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (²H), researchers can introduce a unique mass signature into molecules of interest. silantes.comdoi.org This labeling allows for the differentiation and tracking of these molecules within complex biological systems. diagnosticsworldnews.comsilantes.com The applications of stable isotope labeling are vast, ranging from elucidating metabolic pathways and quantifying protein expression to determining the three-dimensional structures of proteins and nucleic acids. silantes.comdiagnosticsworldnews.comcreative-proteomics.com This powerful technique enhances the sensitivity and accuracy of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it an indispensable tool for in-depth biomolecular studies. diagnosticsworldnews.comsilantes.com

Role of Nitrogen-15 Isotope in Tyrosine Labeling for Spectroscopic and Mass Spectrometric Applications.silantes.comchempep.comnih.govnih.gov

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is particularly valuable for studying amino acids like tyrosine, and the proteins they constitute. nih.govnih.gov In its natural state, nitrogen is predominantly the ¹⁴N isotope, with ¹⁵N present at a very low abundance (approximately 0.37%). nih.gov By synthetically incorporating ¹⁵N into the amino group of tyrosine, as in Boc-[¹⁵N]Tyr-OH, the resulting molecule can be readily distinguished by analytical instruments. nih.govsigmaaldrich.com

In Nuclear Magnetic Resonance (NMR) spectroscopy , the ¹⁵N nucleus is NMR-active, meaning it can be detected and its properties measured. chempep.com Labeling with ¹⁵N helps to resolve spectral overlap, a common issue in the NMR spectra of large proteins, by spreading out the signals into an additional dimension. nih.govsigmaaldrich.comresearchgate.net This allows for more precise determination of protein structure and dynamics. chempep.comsigmaaldrich.com For example, ¹⁵N-labeling is crucial for experiments that measure the relaxation properties of individual amino acid residues, providing insights into protein motion on a variety of timescales. sigmaaldrich.com

In Mass Spectrometry (MS) , the mass difference between ¹⁴N and ¹⁵N allows for the accurate quantification of proteins and peptides. silantes.comchempep.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to compare protein abundance between different cell populations. chempep.comnih.gov The labeled amino acid acts as an internal standard, enabling precise measurement of changes in protein expression levels under various conditions. chempep.com The use of ¹⁵N-labeled tyrosine in MS-based proteomics also aids in identifying and sequencing peptides with greater confidence. nih.gov

Advantages of Boc Protection in Amino Acid Derivatization for Peptide Synthesis.americanpeptidesociety.orgbocsci.compeptide.comnumberanalytics.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids during peptide synthesis. numberanalytics.com Its primary role is to prevent the amino group from participating in unwanted side reactions while the carboxyl group of the amino acid is activated for peptide bond formation. americanpeptidesociety.org

The key advantages of using the Boc protecting group include:

Stability and Selective Removal: The Boc group is stable under a variety of reaction conditions, including those used for peptide coupling. However, it can be readily removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA). americanpeptidesociety.org This allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing other acid-labile protecting groups on the amino acid side chains.

Compatibility: Boc-protected amino acids are compatible with a wide range of coupling reagents and solid-phase peptide synthesis (SPPS) strategies.

Reduced Aggregation: In the synthesis of hydrophobic peptides that are prone to aggregation, the Boc strategy can be advantageous. peptide.comnih.gov The acidic deprotection step protonates the newly exposed amine terminus, which can help to reduce intermolecular hydrogen bonding and improve the availability of the amine for the next coupling reaction. peptide.com

Versatility: The Boc group's ease of introduction and removal makes it a versatile tool in the synthesis of not only peptides but also other complex organic molecules and pharmaceuticals. numberanalytics.com

Historical Context of Isotope-Labeled Amino Acids in Structural Biology and Proteomics.sigmaaldrich.comnih.govliverpool.ac.uksigmaaldrich.com

The use of isotope-labeled amino acids has a rich history that parallels the development of key analytical techniques in structural biology and proteomics. In the early days of protein research, radioactive isotopes were employed to trace metabolic pathways. liverpool.ac.uk However, the advent of stable isotope labeling offered a safer and more versatile alternative. diagnosticsworldnews.com

In structural biology , the development of multidimensional NMR spectroscopy in the latter half of the 20th century created a significant demand for isotopically labeled proteins. sigmaaldrich.comsigmaaldrich.com Uniform labeling with ¹³C and ¹⁵N became a standard practice for determining the three-dimensional structures of proteins in solution. sigmaaldrich.com This approach was critical for overcoming the size limitations of NMR and for obtaining the detailed structural restraints necessary for high-resolution structure calculation. sigmaaldrich.com The ability to selectively label specific amino acid types, or even specific atoms within an amino acid, further expanded the power of NMR to study protein dynamics and interactions. sigmaaldrich.com

In the field of proteomics , the introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in the early 2000s revolutionized quantitative proteomics. nih.gov This metabolic labeling strategy, which involves growing cells in media containing "heavy" isotopically labeled amino acids, allowed for the direct and accurate comparison of protein abundances between different cellular states. nih.govliverpool.ac.uk The development of SILAC and other quantitative proteomic techniques has been instrumental in advancing our understanding of cellular signaling, protein-protein interactions, and the global response of cells to various stimuli. nih.gov

Overview of Boc-[15N]Tyr-OH as a Precursor for Complex Biomolecules.doi.orgbocsci.com

Boc-[¹⁵N]Tyr-OH serves as a valuable precursor for the synthesis of a variety of complex biomolecules where precise tracking and structural analysis are required. Its bifunctional nature, with a protected and isotopically labeled amino group and a reactive carboxylic acid, makes it an ideal building block for solid-phase peptide synthesis.

Researchers can incorporate Boc-[¹⁵N]Tyr-OH into a specific position within a peptide sequence. Once the peptide is synthesized, the ¹⁵N label acts as a spectroscopic probe at that defined location. This is particularly useful for studying:

Enzyme-substrate interactions: By placing the ¹⁵N-labeled tyrosine at the active site or a binding interface, researchers can use NMR to monitor changes in the chemical environment upon substrate binding.

Protein folding and dynamics: The ¹⁵N label can report on the local structural changes and motions of the tyrosine residue during the folding process or in response to external factors. sigmaaldrich.com

Post-translational modifications: Tyrosine is a common site for modifications like phosphorylation. A ¹⁵N label can aid in the MS-based identification and quantification of these modifications.

Beyond peptides, the principles of using such labeled precursors can extend to the synthesis of peptidomimetics and other complex organic molecules where the tyrosine moiety is a key structural component. doi.org The combination of the stable isotope label and the versatile Boc protecting group makes Boc-[¹⁵N]Tyr-OH a powerful and precise tool for modern chemical biology research.

Data Tables

Table 1: Properties of Boc-[¹⁵N]Tyr-OH This table is interactive. Click on the headers to sort.

Property Value Source
CAS Number 87713-11-9 sigmaaldrich.com
Molecular Formula C₁₄H₁₉¹⁵NO₅ sigmaaldrich.com
Molecular Weight 282.30 g/mol sigmaaldrich.com
Isotopic Purity 98 atom % ¹⁵N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| Melting Point | 133-135 °C | sigmaaldrich.com |

Table 2: Applications of ¹⁵N-Labeled Tyrosine This table is interactive. Click on the headers to sort.

Application Area Technique(s) Research Focus Source(s)
Structural Biology NMR Spectroscopy Protein structure determination, protein dynamics, conformational changes. chempep.comsigmaaldrich.com
Proteomics Mass Spectrometry (MS) Quantitative protein analysis (e.g., SILAC), identification of post-translational modifications. chempep.comnih.gov
Metabolomics MS, NMR Tracing metabolic pathways, flux analysis. doi.orgcreative-proteomics.comchempep.com

| Enzymology | NMR, MS | Studying enzyme-substrate interactions, active site characterization. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H1915NO5 B613742 Boc-[15N]Tyr-OH CAS No. 87713-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-ATIMDCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 15n Tyr Oh

De Novo Synthesis of [¹⁵N]-Labeled Tyrosine Precursors

The foundational step in the synthesis of Boc-[15N]Tyr-OH is the incorporation of the ¹⁵N isotope into the tyrosine molecule. This is typically achieved through biosynthetic methods that leverage enzymatic machinery to assimilate the isotope from a simple, commercially available source like [¹⁵N]ammonium chloride.

Enzymatic Approaches for [¹⁵N]Tyrosine Generation

Enzymatic methods offer a highly stereospecific and efficient route for the in vitro synthesis of L-[¹⁵N]amino acids. A common strategy involves the reductive amination of the corresponding α-keto acid precursor of the target amino acid. In the case of tyrosine, this precursor is 4-hydroxyphenylpyruvic acid.

This biocatalytic process is often facilitated by NAD-dependent amino acid dehydrogenases. The reaction utilizes [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl) as the source of the heavy isotope. To ensure the continuous progress of the reaction, a system for the regeneration of the NADH cofactor is essential. This is commonly achieved by coupling the primary reaction with a secondary enzymatic reaction, such as the oxidation of glucose catalyzed by glucose dehydrogenase. researchgate.net

The general scheme for this enzymatic synthesis can be represented as follows:

4-hydroxyphenylpyruvic acid + [¹⁵N]H₄⁺ + NADH ⇌ L-[¹⁵N]Tyrosine + NAD⁺ + H₂O

The regeneration of NADH is concurrently achieved through:

Glucose + NAD⁺ ⇌ Gluconic acid + NADH

This coupled enzymatic system allows for the efficient conversion of the α-keto acid into the desired ¹⁵N-labeled L-amino acid. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the [¹⁵N]H₄Cl used, which is often available at 99 atom %. researchgate.net

Chemoenzymatic Pathways for Isotopic Enrichment

Chemoenzymatic strategies combine the strengths of both chemical synthesis and biological catalysis to produce complex, isotopically labeled molecules. In the context of producing proteins containing [¹⁵N]Tyrosine, a semi-synthesis approach is often employed. This method is particularly advantageous as it circumvents the need for expensive, pre-labeled and protected amino acids required for solid-phase peptide synthesis. nih.gov

A typical chemoenzymatic pathway for generating a protein with a ¹⁵N-labeled tyrosine residue involves the following steps:

Expression of Protein Fragments: Specific fragments of the target protein are expressed in bacterial systems, such as E. coli, grown in a minimal medium supplemented with [¹⁵N]H₄Cl as the sole nitrogen source. This ensures that all amino acid residues within the expressed fragments, including tyrosine, are labeled with ¹⁵N. nih.gov

Purification of Labeled Fragments: The ¹⁵N-labeled protein fragments are then purified from the cell lysate.

Chemical Ligation: The purified, isotopically labeled fragments are subsequently joined together using chemical ligation techniques, such as native chemical ligation (NCL), to construct the full-length protein. This step may be combined with enzymatic modifications, such as phosphorylation by a specific kinase, to introduce further complexity. nih.gov

This in vitro chemoenzymatic method has proven to be highly efficient and scalable for the production of isotopically labeled proteins for structural and functional studies. nih.gov

N-alpha-tert-Butoxycarbonyl (Boc) Protection Strategies

Once [¹⁵N]Tyrosine has been synthesized, the next critical step is the protection of its α-amino group with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is widely used in peptide synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.

Reaction Conditions for Boc Group Introduction on [¹⁵N]Tyrosine

The introduction of the Boc group onto the α-amino function of [¹⁵N]Tyrosine is typically achieved through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction conditions can be varied, but generally involve the use of a base in an aqueous or anhydrous solvent system. organic-chemistry.org

A common protocol involves dissolving the [¹⁵N]Tyrosine in an alkaline aqueous solution. The pH of the reaction mixture is a critical parameter. While a pH of approximately 9, maintained with sodium carbonate, can be used, this may lead to the formation of the undesired N,O-bis(Boc)-L-tyrosine byproduct, which can be challenging to separate from the desired N-Boc-L-tyrosine. google.com To circumvent this, a strongly basic condition (pH ≥ 12), achieved by using a high concentration of sodium hydroxide or potassium hydroxide, is often preferred. This approach has been shown to produce Boc-L-tyrosine with high yields (over 90%) and purity (over 99%). google.com

The reaction is typically carried out by adding Boc₂O, sometimes in batches, to the alkaline solution of [¹⁵N]Tyrosine at room temperature. google.com The reaction progress can be monitored by thin-layer chromatography (TLC).

ParameterConditionRationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Readily available and effective Boc-protecting agent.
Solvent Aqueous solutionDissolves the amino acid and facilitates the reaction.
Base Sodium hydroxide or Potassium hydroxideCreates a strongly alkaline environment (pH ≥ 12) to favor N-protection over O-protection.
Temperature Room temperatureMild conditions that prevent degradation of the amino acid.
Monitoring Thin-layer chromatography (TLC)To track the consumption of the starting material and the formation of the product.

An alternative method utilizes BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile), which reacts rapidly with amino acids at room temperature in aqueous dioxane with triethylamine as the base. This method also produces the Boc-amino acid in excellent yield. peptide.com

Purification and Characterization of Boc-[¹⁵N]Tyr-OH Intermediates

Following the Boc protection reaction, a systematic purification procedure is necessary to isolate the Boc-[¹⁵N]Tyr-OH from unreacted starting materials, byproducts, and reagents. The purification strategy typically involves a series of extractions and may be followed by crystallization or column chromatography.

A general purification protocol is as follows:

Removal of Impurities: The reaction mixture is first washed with an organic solvent to remove any unreacted Boc₂O and other organic-soluble impurities. google.com

Acidification and Extraction: The aqueous layer is then acidified to a pH of around 2-4 with an acid such as citric acid or hydrochloric acid. This protonates the carboxylic acid group of the Boc-[¹⁵N]Tyr-OH, making it soluble in organic solvents. The product is then extracted into an organic solvent like ethyl acetate. google.compeptide.com

Washing and Drying: The combined organic extracts are washed with water or brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. peptide.comrsc.org

Solvent Removal and Crystallization: The solvent is removed under reduced pressure to yield the crude product, which may be an oil or a solid. researchgate.net If an oil is obtained, it can sometimes be solidified by stirring with a non-polar solvent like diethyl ether or hexane. rsc.orgresearchgate.net Further purification can be achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane. peptide.com

Column Chromatography: If necessary, column chromatography on silica (B1680970) gel can be employed to achieve a high degree of purity. rsc.org

The characterization of the purified Boc-[¹⁵N]Tyr-OH is performed using standard analytical techniques to confirm its identity and purity. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to verify the structure and the presence of the Boc group, and mass spectrometry to confirm the molecular weight and the incorporation of the ¹⁵N isotope.

Considerations for Isotopic Purity and Chemical Yield in Boc-[¹⁵N]Tyr-OH Synthesis

Isotopic Purity: The isotopic purity of the final Boc-[¹⁵N]Tyr-OH is primarily determined by the isotopic enrichment of the initial ¹⁵N source, which is typically [¹⁵N]H₄Cl. Commercially available [¹⁵N]H₄Cl often has an isotopic purity of 98-99 atom % ¹⁵N. researchgate.net It is crucial to use a starting material with high isotopic enrichment to ensure the final product has the desired level of labeling. During the enzymatic synthesis, it is important to ensure that there are no contaminating sources of ¹⁴N ammonia. Mass spectrometry is the definitive method for determining the final isotopic enrichment of the Boc-[¹⁵N]Tyr-OH. nih.gov

Chemical Yield: The chemical yield is influenced by the efficiency of each step in the synthesis: the enzymatic generation of [¹⁵N]Tyrosine, the Boc protection reaction, and the purification process.

Synthetic StepKey Factors Affecting YieldTypical Reported Yields
Enzymatic Synthesis of [¹⁵N]Tyrosine Enzyme activity, substrate concentration, efficiency of NADH regeneration.High conversion rates are achievable with optimized enzymatic systems.
Boc Protection Reaction pH, stoichiometry of reagents, reaction time.>90% google.com
Purification Efficiency of extraction, losses during crystallization or chromatography.Can vary significantly depending on the scale and purity requirements.

Scale-Up Synthesis and Industrial Production Considerations for Research Applications

The production of this compound for research applications on a larger scale necessitates a strategic approach that balances cost-effectiveness with high isotopic purity and chemical quality. While the fundamental chemical reaction for the N-tert-butoxycarbonylation of tyrosine is well-established, its adaptation for an isotopically labeled, and therefore expensive, precursor requires specific considerations to ensure an efficient and economically viable process.

The primary challenge in the scale-up synthesis of this compound lies in the high cost of the starting material, [15N]L-tyrosine. This makes maximization of yield and minimization of material loss paramount. Industrial production methods for research-grade amino acids are therefore designed to be high-yielding and highly reproducible.

A common and effective method for the Boc-protection of amino acids, adaptable for the 15N-labeled variant, involves the use of di-tert-butyl dicarbonate ((Boc)₂O). An industrially scalable approach involves reacting [15N]L-tyrosine with (Boc)₂O under alkaline conditions. A patented method for the non-labeled compound, which is applicable here, suggests a "one-pot" synthesis where an aqueous solution of L-tyrosine and a base (such as sodium hydroxide or potassium hydroxide) is treated with (Boc)₂O in batches. This method is reported to be low-cost, safe to operate, and high-yielding, making it suitable for industrial production. The yield for the unlabeled Boc-L-tyrosine using this method can reach over 90%, with a purity of over 99%. google.com

Key considerations for the scale-up of this process for this compound include:

Stoichiometry and Reagent Addition: Precise control over the stoichiometry of (Boc)₂O is crucial. A slight excess of the protecting agent is typically used to drive the reaction to completion, but a large excess should be avoided to minimize costs and simplify purification. The batch-wise addition of (Boc)₂O allows for better control of the reaction temperature and pH. google.com

pH Control: Maintaining a stable alkaline pH (pH ≥ 12) is essential for the reaction to proceed efficiently. google.com The use of a reliable pH monitoring and control system is a critical aspect of the industrial-scale process.

Solvent Selection and Work-up: The choice of solvents for reaction and extraction is important for both yield and purity. After the reaction, the mixture is typically acidified to precipitate the product. The selection of appropriate organic solvents for extraction and washing is critical to remove unreacted starting materials and byproducts. google.com

Purification: Crystallization is a common final purification step to obtain a high-purity product. The choice of crystallization solvent is determined by the solubility profile of this compound and is optimized to maximize recovery of the labeled product. google.com

Below is a table summarizing the key parameters of a representative industrial-scale synthesis of Boc-L-tyrosine, which would be adapted for the synthesis of this compound.

ParameterConditionRationale/Consideration for 15N-labeled Synthesis
Starting Material[15N]L-TyrosineHigh cost necessitates precise measurement and handling to avoid loss.
Protecting AgentDi-tert-butyl dicarbonate ((Boc)₂O)Effective and relatively clean reaction. Stoichiometry must be carefully controlled to maximize conversion of the expensive starting material.
BaseSodium Hydroxide or Potassium HydroxideCost-effective and efficient for maintaining the required alkaline pH.
Reaction pH≥ 12Ensures deprotonation of the amino group for efficient nucleophilic attack on (Boc)₂O. google.com
Reaction SolventWaterGreen and cost-effective solvent.
Purification MethodAcidification, Extraction, and CrystallizationMulti-step process to ensure high purity of the final product. Solvent selection is critical for maximizing yield. google.com
Reported Yield (for non-labeled)> 90%A high yield is a primary objective to make the synthesis of the 15N-labeled compound economically feasible. google.com
Reported Purity (for non-labeled)> 99%High purity is essential for research applications to avoid interference from impurities in subsequent experiments. google.com

The economic viability of producing this compound for research applications is heavily dependent on the efficiency of the synthetic process. Therefore, any scale-up operation will focus on robust process control to ensure batch-to-batch consistency and high yields, thereby maximizing the return on the investment in the expensive isotopically labeled starting material.

Applications of Boc 15n Tyr Oh in Peptide and Protein Synthesis

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. nih.gov The use of Boc-[15N]Tyr-OH in SPPS facilitates the creation of peptides with a 15N label at a defined tyrosine residue, which is invaluable for structural and dynamic studies. qyaobio.com

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method in SPPS. iris-biotech.de In this approach, the N-terminus of the growing peptide chain is temporarily protected by a Boc group, which is cleaved by treatment with an acid, typically trifluoroacetic acid (TFA). iris-biotech.dechempep.com The side chains of trifunctional amino acids are protected by groups that are stable to TFA but can be removed in the final cleavage step, often with strong acids like hydrofluoric acid (HF). iris-biotech.debachem.com

The incorporation of this compound follows the standard Boc-SPPS protocol. The labeled amino acid is coupled to the free N-terminus of the resin-bound peptide chain. sigmaaldrich.com The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions. peptide.com A common protecting group used in Boc chemistry is the benzyl (B1604629) (Bzl) group, as seen in Boc-Tyr(Bzl)-OH. peptide.com However, to prevent loss of this protecting group during repeated TFA treatments, more stable halogenated benzyl derivatives have been developed. thieme-connect.de For standard Boc/Bzl SPPS, Boc-Tyr(Z(2-Br))-OH is a frequently used derivative. thieme-connect.de

The general cycle of Boc-SPPS involves:

Deprotection: Removal of the N-terminal Boc group with TFA. chempep.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt.

Coupling: Addition of the next Boc-protected amino acid (e.g., this compound), activated by a coupling reagent.

Washing: Removal of excess reagents and byproducts. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups. iris-biotech.de

Orthogonal protection schemes are essential when site-specific modifications of a peptide are required after its synthesis. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. thieme-connect.deorganic-chemistry.org

In the context of Boc-SPPS, where the primary N-terminal protection is acid-labile, an orthogonal protecting group for the tyrosine side chain must be stable to acid but removable by other means. While the standard Boc/Bzl strategy is not truly orthogonal, the Fmoc/tBu strategy is, as the base-labile Fmoc group is used for N-terminal protection and acid-labile groups for side-chain protection. iris-biotech.de

However, for specific applications within a Boc framework, or when combining strategies, orthogonal protection of a this compound residue can be achieved. For instance, if the N-terminus of the completed peptide is protected with a Boc group, a side-chain protecting group that is labile to a different set of reagents can be employed. sigmaaldrich.com An example is the use of a protecting group that can be removed by photolysis or specific enzymatic cleavage, although this is less common for tyrosine in standard Boc synthesis. A more practical approach involves the use of protecting groups that are removed under very mild acidic conditions, such as the 2-chlorotrityl (2-ClTrt) group, which can be cleaved with 1% TFA in DCM, leaving other more robust acid-labile groups intact. sigmaaldrich.com This allows for selective modification of the tyrosine residue.

Protecting Group StrategyN-Terminal ProtectionSide-Chain ProtectionCleavage Condition for N-Terminal GroupCleavage Condition for Side-Chain GroupOrthogonality
Boc/Bzl Boc (acid-labile)Bzl (acid-labile)TFAHFNo
Fmoc/tBu Fmoc (base-labile)tBu (acid-labile)PiperidineTFAYes
Orthogonal (example) Boc (acid-labile)2-ClTrt (mild acid-labile)TFA1% TFA in DCMYes

The regioselective incorporation of [15N]Tyrosine into a specific position within a peptide sequence is the primary advantage of using this compound in SPPS. By introducing the labeled amino acid at a specific coupling cycle, researchers can precisely place the 15N isotope. This site-specific labeling is critical for NMR studies, as it allows for the unambiguous assignment of signals corresponding to that particular tyrosine residue. nih.gov This, in turn, facilitates the detailed investigation of the local environment, dynamics, and interactions of that part of the peptide.

For example, in a study of a peptide's interaction with a receptor, a 15N label on a tyrosine residue in the binding motif can provide specific information about the conformational changes that occur at that site upon binding. Similarly, mass spectrometry can be used to identify and quantify peptides containing the 15N label, which is useful in various quantitative proteomics applications. qyaobio.com

Cell-Free Protein Synthesis Utilizing [15N]-Labeled Tyrosine Derivatives

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing proteins, especially those that are difficult to express in living cells. isotope.com A significant advantage of CFPS is the ability to directly control the composition of the reaction mixture, including the amino acids. sigmaaldrich.com This allows for the efficient and specific incorporation of isotopically labeled amino acids, such as [15N]Tyrosine, into a target protein. sigmaaldrich.com

One key benefit of CFPS for isotope labeling is the elimination of metabolic scrambling, where the isotopic label is transferred from the supplied amino acid to other amino acids through metabolic pathways. nih.gov In a cell-free system, the metabolic machinery that causes scrambling is largely absent, ensuring that the 15N label from [15N]Tyrosine is incorporated exclusively at tyrosine positions. nih.gov

The process typically involves preparing a cell extract (e.g., from E. coli or wheat germ) that contains the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors). sigmaaldrich.comcfsciences.com A mixture of amino acids, including the desired [15N]-labeled tyrosine, is added to this extract along with an energy source and a DNA template encoding the protein of interest. sigmaaldrich.com The system then transcribes and translates the protein, incorporating the labeled amino acid.

Researchers have successfully used E. coli cell-free systems to produce milligram quantities of proteins site-specifically labeled with [15N]Tyrosine. nih.gov This was achieved by using an amber suppressor tRNA chemically acylated with [15N]Tyrosine, which then incorporates the labeled amino acid in response to an amber stop codon engineered into the gene at the desired location. nih.gov

Metabolic Labeling of Proteins with [15N]Tyrosine in Cellular Expression Systems

Metabolic labeling is a common technique for producing isotopically labeled proteins for NMR and mass spectrometry studies. oup.comnih.gov In this method, cells are grown in a medium where a specific nutrient, such as the nitrogen source, is replaced with its heavy isotope counterpart. For uniform 15N labeling, a 15N-enriched nitrogen source like 15NH4Cl is used. sigmaaldrich.com Alternatively, for residue-specific labeling, the growth medium can be supplemented with a specific 15N-labeled amino acid, such as [15N]Tyrosine. sigmaaldrich.comportlandpress.com

This approach is widely used in prokaryotic expression systems like E. coli and is also applicable to eukaryotic systems, including mammalian cells like HEK293. nih.gov The labeled amino acid is taken up by the cells and incorporated into the proteins during synthesis.

A significant challenge in residue-specific metabolic labeling is "metabolic scrambling," where the isotopic label from the supplied amino acid is metabolically converted and appears in other amino acids. nih.gov This can complicate NMR spectra and reduce the specificity of the label. nih.gov

Several strategies have been developed to minimize scrambling:

Addition of Unlabeled Amino Acids: One common approach is to add a mixture of all other unlabeled amino acids to the growth medium along with the desired labeled amino acid. sigmaaldrich.com This helps to suppress the cell's own amino acid biosynthesis pathways and reduces the likelihood of the 15N label being transferred.

Use of Auxotrophic Strains: Employing bacterial strains that are auxotrophic for the amino acid being labeled (i.e., they cannot synthesize it themselves) can also prevent scrambling.

Optimization of Culture Conditions: In mammalian cell systems, adjusting the concentration of the labeled amino acid in the culture medium can impact the degree of scrambling. Lowering the concentration of the labeled amino acid has been shown to reduce scrambling in some cases. nih.gov

Use of Metabolic Precursors: In some instances, using a labeled metabolic precursor to the amino acid of interest can lead to more specific labeling with less scrambling. portlandpress.com

By carefully controlling the labeling conditions, researchers can achieve high levels of incorporation of [15N]Tyrosine with minimal scrambling, enabling high-resolution studies of protein structure and function. nih.gov

Optimization of Cell Culture Conditions for Efficient [15N]Tyrosine Incorporation

The successful integration of this compound into peptides and proteins via cellular expression systems hinges on the efficient incorporation of the labeled [15N]Tyrosine. Optimizing cell culture conditions is a critical step to maximize labeling efficiency, ensure protein yield, and minimize isotopic scrambling. Research has identified several key parameters that can be modulated, including media composition, concentration of the labeled amino acid, culture strategies, and the choice of serum.

Media Formulation and Composition

The foundation of efficient isotopic labeling lies in the formulation of the cell culture medium. Standard media often contain unlabeled amino acids, which compete with the labeled counterparts and reduce incorporation efficiency. Therefore, custom media formulations are typically required.

For mammalian expression systems like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, the process often starts with a base medium, such as DMEM/F12, that is deficient in the amino acid to be labeled—in this case, tyrosine. nih.govnih.gov The medium is then supplemented with all necessary amino acids, with [15N]Tyrosine replacing the natural abundance tyrosine. nih.gov One study on HEK293F cells utilized a custom Freestyle293 culture medium that lacked all amino acids, allowing for precise control over the concentration of both the labeled [15N]-labeled amino acid and the remaining unlabeled amino acids. nih.gov

To improve cost-effectiveness, particularly for large-scale cultures, researchers have developed novel medium formulations based on stable-isotope-labeled autolysates from sources like yeast. nih.govresearchgate.net These yeastolates can completely replace individual amino acids in a chemically defined medium, leading to a significant reduction in the cost of ¹⁵N labeling. nih.govresearchgate.net Using this approach, a high level of stable-isotope enrichment (>90%) was achieved in both CHO and HEK 293 cells within four passages. nih.govresearchgate.net

Concentration of Labeled Amino Acids and Metabolic Scrambling

A significant challenge in selective amino acid labeling is metabolic scrambling, where the cell metabolizes the supplied labeled amino acid and uses the resulting isotopes to synthesize other amino acids. This leads to unintended labeling and complicates analysis. Research has shown that the concentration of the supplied labeled amino acid is a key factor in controlling this phenomenon.

In a study using HEK293 cells, researchers found that supplementing the medium with a high concentration (100 mg/L) of a labeled amino acid could lead to a high degree of scrambling. nih.gov However, by reducing the concentration of the [¹⁵N]-labeled amino acid, scrambling could be significantly minimized. For instance, when labeling with [¹⁵N]-Isoleucine and [¹⁵N]-Valine, reducing the concentration from 100 mg/L to 25 mg/L resulted in minimal scrambling and clear enrichment of the target amino acids. nih.gov This strategy is directly applicable to optimizing the incorporation of [15N]Tyrosine, suggesting that the lowest concentration that still supports robust protein expression should be used to ensure labeling specificity.

Table 1: Effect of Labeled Amino Acid Concentration on Metabolic Scrambling in HEK293 Cells This table illustrates the research findings on how adjusting the concentration of labeled amino acids can reduce metabolic scrambling. The data is based on studies with Isoleucine and Valine, and the principle is applicable to Tyrosine.

Labeled Amino AcidConcentration (mg/L)Observed Metabolic ScramblingOutcome
[¹⁵N]-Isoleucine100HighSignificant unintended labeling of other amino acids.
[¹⁵N]-Isoleucine25MinimalClear enrichment of intense peaks corresponding to Isoleucine.
[¹⁵N]-Valine100HighSignificant unintended labeling of other amino acids.
[¹⁵N]-Valine25MinimalClear enrichment of intense peaks corresponding to Valine.
Data adapted from a study on GFP-CD16a fusion protein expressed in HEK293 cells. nih.gov

Culture Strategies for Cost-Effectiveness and Efficiency

The timing of the introduction of labeled nutrients is a crucial strategic consideration, particularly for cost-management in bacterial expression systems like Escherichia coli. A highly effective and cost-saving protocol involves a two-stage growth process. researchgate.net

Initial Growth Phase: Cells are first grown in a standard, inexpensive medium containing natural abundance nutrients. This allows the cell culture to reach a high cell mass without consuming the costly labeled compounds. researchgate.net

Labeling/Expression Phase: Once the essential nutrients in the initial medium are depleted, the culture is switched to a minimal medium containing the desired isotopically labeled nutrients, such as [¹⁵N]Tyrosine. Protein expression is induced during this second phase. researchgate.net

The precise timing for this switch can be determined by monitoring the dissolved oxygen levels in the culture, as a sharp decrease in oxygen consumption indicates the exhaustion of essential nutrients. researchgate.net This strategy ensures that the expensive labeled precursors are used almost exclusively for the synthesis of the target protein.

Influence of Serum and Cell Lines

For mammalian cell cultures that require serum, the type of serum used can impact labeling efficiency. Fetal Bovine Serum (FBS) is a common supplement, but it contains endogenous, unlabeled amino acids that can dilute the labeled precursor. To overcome this, charcoal-dextran-stripped FBS is often preferred. acs.orgnih.gov This type of serum has been treated to remove small molecules, including amino acids and vitamins, thereby reducing the concentration of contaminating unlabeled precursors. acs.orgnih.gov In studies developing stable isotope labeling by essential nutrients in cell culture (SILEC), charcoal-dextran-stripped FBS was found to be more efficient for serum supplementation than dialyzed or undialyzed FBS. acs.orgnih.gov

Furthermore, the adaptation of cell lines to serum-free media is a key focus area, as it eliminates the variability and contamination issues associated with serum, leading to more reproducible and efficient labeling. nih.govresearchgate.net

Structural and Dynamics Elucidation Through Nmr Spectroscopy

Preparation of [¹⁵N]-Tyrosine Labeled Biomolecules for NMR Analysis

The incorporation of ¹⁵N-labeled tyrosine into proteins and peptides is a critical first step for a wide range of NMR experiments. This is typically achieved through biological expression systems or chemical peptide synthesis.

In biological systems, such as Escherichia coli, proteins are expressed in minimal media where the sole nitrogen source is a ¹⁵N-labeled compound, like ¹⁵NH₄Cl. protein-nmr.org.ukcam.ac.uk This results in the uniform incorporation of ¹⁵N into all nitrogen-containing amino acids, including tyrosine. For selective labeling of tyrosine, cell-free protein synthesis systems offer a powerful alternative, allowing for the efficient incorporation of exogenously supplied ¹⁵N-labeled amino acids into the growing polypeptide chain. nih.govanu.edu.au This method is particularly economical for producing selectively labeled proteins. nih.gov

For smaller peptides, solid-phase peptide synthesis (SPPS) is the preferred method. This technique involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. Boc-[¹⁵N]Tyr-OH, with its tert-Butoxycarbonyl (Boc) protecting group, is a suitable building block for this process. The ¹⁵N label is introduced at the amide nitrogen, providing a specific probe for NMR analysis.

The final sample preparation for NMR analysis is crucial for obtaining high-quality spectra. The protein or peptide is typically dissolved in a buffer with a specific pH, often below 6.5 to slow the exchange of backbone amide protons with the solvent. cam.ac.uk A small percentage of deuterated water (D₂O) is added to the sample to provide a lock signal for the NMR spectrometer. cam.ac.uk The total ionic strength of the sample should be kept as low as possible to improve spectral quality. cam.ac.uk

Solution-State Nuclear Magnetic Resonance (NMR) Applications

Solution-state NMR spectroscopy of biomolecules containing [¹⁵N]Tyrosine provides a wealth of information at atomic resolution.

Assignment of [¹⁵N]Tyrosine Resonances in Proteins and Peptides

The first step in any detailed NMR study is the assignment of resonances to specific nuclei within the molecule. For proteins sparsely labeled with ¹⁵N-amino acids, traditional assignment strategies that rely on uniform ¹³C and ¹⁵N labeling are not applicable. nih.gov An alternative approach involves correlating amide proton exchange rates measured on the intact protein with those from digested and sequenced peptides. nih.gov

For smaller peptides, a combination of two-dimensional NMR experiments such as COSY, TOCSY, and NOESY is typically used for resonance assignment. uzh.ch In ¹⁵N-labeled proteins, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental tool. It produces a spectrum with one peak for each N-H bond, providing a unique fingerprint of the protein. protein-nmr.org.uk For smaller proteins (less than ~150 amino acids), backbone ¹H and ¹⁵N resonances can be assigned using ¹⁵N-NOESY and ¹⁵N-TOCSY experiments. protein-nmr.org.uk

Mass spectrometry can also be integrated with NMR to facilitate resonance assignments. By monitoring the rates of amide proton exchange with deuterium, a correlation can be made between NMR cross-peak positions and mass spectrometry fragment masses. nih.gov

Investigation of Tyrosine Side Chain Dynamics via ¹⁵N Relaxation Measurements

The dynamics of protein side chains are crucial for their function. NMR relaxation experiments are a powerful tool to probe these motions over a wide range of timescales. nih.gov While ¹⁵N relaxation is commonly used to study backbone dynamics, discerning side-chain mobility is more challenging due to the complex spin networks. nih.govutoronto.ca

For tyrosine, the dynamics of the aromatic ring can be studied using various NMR techniques. ¹³C NMR relaxation of selectively ¹³C-labeled tyrosine residues can provide information on the rotational motions of the ring. nih.gov Deuterium NMR spin relaxation of specifically deuterated methyl groups has also been used to probe side-chain dynamics in high molecular weight proteins. utoronto.ca

More recently, methods focusing on ¹H relaxation have been proposed as a versatile means to probe side chain dynamics in uniformly ¹⁵N- and/or ¹³C-labeled proteins. nih.gov These experiments measure the initial ¹H relaxation rates during a TOCSY sequence, where differences in relaxation rates can be attributed to side chain mobility. nih.gov

Dynamic ParameterNMR ExperimentInformation Gained
Rotational Correlation Time¹⁵N RelaxationOverall tumbling of the molecule
Order Parameter (S²)¹⁵N RelaxationAmplitude of internal motions
Exchange Rate (Rex)Relaxation DispersionMotions on the µs-ms timescale
Ring FlipsLineshape Analysis, EXSYRotational motion of the aromatic ring

Protein Folding and Ligand Binding Studies Using [¹⁵N]Tyrosine Probes

¹⁵N-labeled tyrosine residues can serve as sensitive probes for studying protein folding and ligand binding events. nih.gov Chemical shift perturbation mapping is a widely used NMR method to identify protein interfaces. duke.edu In this experiment, the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein is monitored upon titration with an unlabeled binding partner. duke.edu Changes in the chemical shifts of specific residues, including tyrosine, indicate their involvement in the interaction.

These studies can provide information on the binding affinity (Kd), the location of the binding site, and any conformational changes that occur upon binding. duke.edunih.gov For example, the interaction of the human U1A N-terminal RNA binding domain with its target RNA hairpin was studied by substituting each of its four tyrosines and measuring the resulting changes in binding free energies and protein structure. nih.gov

Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with affinity enrichment to identify the proteins that bind to small-molecule probes and drugs. nih.gov

Inter- and Intramolecular Interactions Involving Tyrosine Residues

Tyrosine residues are frequently involved in crucial interactions that stabilize protein structure and mediate function. These interactions can be investigated using NMR spectroscopy.

Intermolecular hydrogen bonds between the hydroxyl group of a tyrosine side chain and a DNA phosphate (B84403) group have been identified and characterized using NMR. nih.gov These interactions result in observable ¹H resonances for the hydroxyl protons, which are typically broadened beyond detection due to rapid exchange with the solvent. nih.gov

Intramolecular interactions, such as hydrogen bonding and steric and hyperconjugative interactions, govern the conformational behavior of tyrosine residues. nih.gov These can be studied by analyzing NMR parameters like coupling constants and through-space correlations (NOEs). Theoretical calculations are often used in conjunction with experimental data to provide a more complete picture of these interactions. nih.gov For instance, studies on tyrosine methyl esters have shown that their conformational behavior is dictated by a balance of steric and hyperconjugative effects. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Applications

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of biomolecules in a non-crystalline or solid state, such as membrane proteins, protein aggregates, and amyloid fibrils. nih.goveuropeanpharmaceuticalreview.com

The incorporation of ¹⁵N-labeled tyrosine is also beneficial for ssNMR studies. Techniques like ¹³C-¹⁵N correlation spectroscopy, based on dipolar-mediated polarization transfer, can be used to assign the ¹³C and ¹⁵N resonances of solid peptides. meihonglab.com This allows for the determination of both intraresidue and sequential connectivities. meihonglab.com

ssNMR can provide atomic-level structural information by measuring internuclear distances and torsion angles. meihonglab.com For example, ¹³C NMR spectra of ¹³C, ¹⁵N-L-tyrosine can be used to study the local electronic environment and nuclear spacing. researchgate.net Recent advancements in ssNMR, such as proton-detected experiments at fast magic angle spinning (MAS), are becoming standard for characterizing the structure and dynamics of molecules. researchgate.net

ssNMR TechniqueInformation Obtained
Cross-Polarization Magic Angle Spinning (CP/MAS)High-resolution spectra of solid samples
Rotational-Echo Double-Resonance (REDOR)Measurement of internuclear distances
Dipolar-Mediated Correlation SpectroscopyResonance assignment and connectivity information
Proton-Detected Fast MASHigh-resolution structural and dynamic information

Probing Tyrosine Microenvironments in Solid Biological Samples

The 15N nucleus is highly sensitive to its local electronic environment, making [15N]Tyrosine an exquisite probe of its immediate surroundings within a solid biological sample. acs.org The key NMR parameter is the chemical shift tensor (CST), which is a three-dimensional property describing the magnetic shielding around the nucleus. bohrium.comnih.gov In solid samples, where molecular tumbling is restricted, the CST can be measured and its principal elements (δ11, δ22, δ33) provide detailed information about local structure and interactions. nih.gov

The orientation and principal values of the 15N CST of a tyrosine residue's backbone amide are influenced by several factors:

Hydrogen Bonding: The strength and geometry of hydrogen bonds involving the amide proton directly affect the electronic distribution around the nitrogen atom, leading to measurable changes in the 15N chemical shift.

Secondary Structure: The backbone dihedral angles (φ and ψ) that define secondary structures like α-helices and β-sheets create distinct electronic environments. Consequently, the 15N chemical shift serves as a reliable indicator of the local secondary structure.

Solvent Exposure: A tyrosine residue buried in a hydrophobic protein core will have a different 15N chemical shift compared to one exposed to the aqueous solvent on the protein surface.

By measuring the 15N chemical shifts of strategically placed tyrosine residues, researchers can map the microenvironments throughout a protein assembly. For example, a significant change in the 15N chemical shift of a specific tyrosine upon ligand binding can indicate that this residue is at or near the binding site.

The following table demonstrates how changes in the 15N chemical shift of a tyrosine residue can be correlated with specific changes in its microenvironment.

Correlation of [15N]Tyrosine Chemical Shift with Microenvironment

Condition 15N Chemical Shift (ppm) Implied Microenvironment
Native Protein, pH 7.4 121.8 Buried within a stable β-sheet, forming a strong hydrogen bond.
Denatured Protein 114.5 Exposed to solvent, in a random coil conformation with no persistent hydrogen bonds.
Ligand-Bound Complex 123.0 Altered hydrogen bonding and local conformation upon ligand binding, indicating proximity to the binding pocket.
Point Mutation (Nearby Residue) 120.9 Subtle change in local packing and electronic environment due to the mutation.

Quantitative Proteomics and Metabolomics Via Mass Spectrometry Ms

[¹⁵N]Tyrosine as an Internal Standard in Quantitative Mass Spectrometry

[¹⁵N]Tyrosine, derived from Boc-[¹⁵N]Tyr-OH, is an exemplary internal standard for quantitative mass spectrometry. bioscience.co.uk It is chemically identical to the naturally occurring L-tyrosine but has a higher mass due to the ¹⁵N isotope. This mass difference allows a mass spectrometer to distinguish between the labeled (heavy) and unlabeled (light) forms of the amino acid and any peptides or metabolites containing it. nih.gov

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold standard for achieving highly accurate and precise quantification of molecules in complex biological samples. nih.gov The technique involves adding a known quantity of an isotope-labeled compound, such as [¹⁵N]Tyrosine or a peptide containing it, to a sample at an early stage of preparation. nih.govcaymanchem.com This "heavy" internal standard co-elutes with its endogenous, "light" counterpart during chromatographic separation and exhibits the same behavior during ionization and fragmentation. nih.gov By calculating the ratio of the signal intensity of the light analyte to the heavy internal standard, SID-MS effectively corrects for sample loss during preparation and variations in instrument response, ensuring robust and reliable quantification. umich.eduepa.gov

The SID-MS approach enables the absolute quantification of specific tyrosine-containing peptides and metabolites. nih.govnih.gov In targeted proteomics, a method known as Absolute QUantification of Proteins (AQUA) utilizes synthetic peptides containing a heavy isotope-labeled amino acid, like [¹⁵N]Tyrosine, as internal standards. nih.govresearchgate.net These heavy peptides are spiked in known concentrations into cell lysates or other protein samples after digestion. nih.gov By comparing the mass spectrometer signal of the endogenous peptide to its heavy-labeled synthetic counterpart, researchers can determine the precise molar amount of a target protein in the sample. nsf.gov This strategy is invaluable for validating protein biomarkers and studying post-translational modifications. nih.govresearchgate.net Similarly, [¹⁵N]Tyrosine can be used to quantify tyrosine and its metabolic byproducts with high accuracy. nih.gov

Applications in Protein Turnover Studies

Understanding protein turnover—the dynamic balance of protein synthesis and degradation—is fundamental to cell biology. nih.gov Isotope labeling offers a powerful window into these processes. plos.org In techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), cells are grown in a specialized medium where a standard amino acid is replaced by its heavy isotope-labeled version, such as [¹⁵N]Tyrosine. annualreviews.org As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. nih.gov

By harvesting cells at different time points and analyzing their proteomes with mass spectrometry, researchers can measure the ratio of heavy to light peptides. nih.gov This ratio provides a direct measure of the rate at which new proteins are synthesized and old ones are degraded, offering insights into protein homeostasis across thousands of proteins simultaneously. nih.govnih.gov

Metabolic Flux Analysis with [¹⁵N]Tyrosine Tracers

Metabolic flux analysis is a technique used to measure the rates of reactions in a metabolic network. medchemexpress.com Stable isotope tracers like [¹⁵N]Tyrosine are essential tools for these studies. mdpi.com When introduced into a biological system, the ¹⁵N atom acts as a tag, allowing researchers to trace the path of tyrosine's nitrogen atom as it is incorporated into other molecules. medchemexpress.comcreative-proteomics.com By measuring the isotopic enrichment in downstream metabolites over time, it is possible to calculate the flux, or rate, of specific biochemical pathways. nih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov Such studies are critical for understanding how metabolic pathways are rewired in diseases like cancer or in response to therapeutic interventions. mdpi.comcreative-proteomics.com

Advanced Mass Spectrometry Approaches for [¹⁵N]Tyrosine-Labeled Samples

The analysis of samples containing ¹⁵N-labeled tyrosine benefits greatly from advanced mass spectrometry platforms. isotope.comisotope.com High-resolution instruments, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, are capable of resolving the small mass differences between isotopically labeled and unlabeled biomolecules with high accuracy, which is crucial for precise quantification. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) is routinely employed to fragment peptides. nih.gov This process not only confirms the amino acid sequence but also verifies the position of the ¹⁵N label within the peptide, adding a layer of confidence to the identification. nih.gov The resulting complex datasets require specialized software to extract ion chromatograms, calculate isotopic ratios, and perform statistical analyses to determine quantitative changes in protein or metabolite levels. nih.gov

Data Tables

Table 1: Physicochemical Properties of Boc-[¹⁵N]Tyr-OH

Property Value Source(s)
Synonyms N-(tert-Butoxycarbonyl)-L-tyrosine-¹⁵N sigmaaldrich.com
Chemical Formula C₁₄H₁₉[¹⁵N]O₅
Molecular Weight ~282.31 g/mol
Appearance White to light brown solid/powder sigmaaldrich.com
Isotopic Purity Typically ≥98 atom % ¹⁵N sigmaaldrich.com
Primary Application Peptide synthesis, precursor to [¹⁵N]Tyrosine sigmaaldrich.comchemicalbook.com

| Melting Point | 133-135 °C | sigmaaldrich.comchemicalbook.com |

Table 2: Key Mass Spectrometry Applications of [¹⁵N]Tyrosine

Application Principle Key MS Technique(s)
Stable Isotope Dilution (SID-MS) A known amount of "heavy" [¹⁵N]Tyrosine or a ¹⁵N-labeled peptide is added as an internal standard for precise quantification of its "light" counterpart. LC-MS/MS, MRM
Protein Turnover Analysis (e.g., SILAC) Cells are metabolically labeled with [¹⁵N]Tyrosine to differentiate between old ("light") and newly synthesized ("heavy") proteins, allowing measurement of synthesis and degradation rates. High-Resolution LC-MS/MS
Metabolic Flux Analysis [¹⁵N]Tyrosine is used as a tracer to follow the flow of nitrogen through metabolic pathways, quantifying reaction rates (fluxes). LC-MS, GC-MS

| Absolute Protein Quantification (AQUA) | A synthetic peptide containing [¹⁵N]Tyrosine is used as an internal standard to determine the absolute molar amount of a specific target protein. | SID-MRM-MS |

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes for Site-Specific [¹⁵N]Tyrosine Incorporation

The ability to incorporate ¹⁵N-labeled tyrosine at specific sites within a protein is paramount for high-resolution NMR studies. While traditional methods for producing isotopically labeled proteins exist, researchers are continuously developing more efficient and precise synthetic routes.

Recent advancements have focused on overcoming the limitations of earlier methods, which sometimes resulted in lower yields or required complex multi-step processes. For instance, an improved chemical synthesis for o-nitrobenzyl-tyrosine (oNBTyr), a "caged" tyrosine, has been developed, significantly increasing the yield from 20% to 81%. researchgate.net This method allows for the genetic introduction of ¹⁵N-oNBY, which can then be photo-cleaved to reveal the ¹⁵N-labeled tyrosine residue within the protein, enabling site-specific NMR analysis without altering the protein sequence. researchgate.netmatmole.com This provides a powerful tool for studying large proteins by NMR. matmole.com

Another promising approach involves chemoenzymatic methods. For example, the production of α-Synuclein with site-specific tyrosine phosphorylation has been achieved through a chemoenzymatic route that readily allows for the incorporation of ¹⁵N labels. nih.gov This method involves the in vitro phosphorylation of a ¹⁵N-labeled protein fragment, which is then ligated to the rest of the protein. nih.gov Such strategies offer higher yields and greater flexibility compared to purely synthetic or in vivo incorporation methods. nih.gov

Future research in this area will likely focus on the development of even more versatile and efficient "one-pot" reactions and the expansion of the genetic code to include a wider array of isotopically labeled unnatural amino acids. rsc.orgmdpi.com These advancements will further streamline the process of creating precisely labeled proteins for detailed structural and functional studies.

MethodKey FeaturesAdvantages
Improved o-nitrobenzyl-tyrosine Synthesis Utilizes 2-nitrobenzyl bromide as a nucleophilic reagent. researchgate.netGreatly improved yield (from 20% to 81%). researchgate.net Enables site-specific incorporation without residue variation. researchgate.net
Chemoenzymatic Synthesis Combines chemical synthesis of labeled fragments with enzymatic ligation or modification. nih.govHigh yields of final phosphorylated product. nih.gov Amenable to ¹⁵N labeling. nih.gov
Spin-Isolated Labeling Concise, high-yielding synthesis for spin-isolated labeled ¹Hε,¹³Cε Phe and Tyr for NMR studies. acs.orgOvercomes challenges of late-stage metabolic precursors. acs.org Allows access to either phenylalanine or tyrosine from a single advanced intermediate. acs.org

Integration of Boc-[¹⁵N]Tyr-OH in Advanced Biophysical Probes

The incorporation of ¹⁵N-labeled tyrosine is instrumental in the development of advanced biophysical probes to study protein structure and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, benefits immensely from site-specific isotopic labeling.

Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on proteins containing ¹⁵N-labeled tyrosine provide detailed information about the local environment of individual residues. nih.govnih.gov By monitoring changes in the ¹⁵N and ¹H chemical shifts, researchers can map binding surfaces, characterize conformational changes, and study protein-ligand interactions with high precision. nih.gov For example, titrating a phosphopeptide into a solution of an SH2 domain containing ¹⁵N-labeled residues allowed for the identification of the peptide-binding surface on the protein. nih.gov

Furthermore, ¹⁵N relaxation data can be used to probe the internal dynamics of proteins on a nanosecond timescale. nih.gov This information is crucial for understanding how protein flexibility and motion relate to their biological function. The development of techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) has further extended the applicability of NMR to larger proteins and protein complexes, where ¹⁵N-labeling is essential. acs.org

Future directions in this field include the development of novel NMR experiments that can extract even more detailed dynamic information and the combination of ¹⁵N-labeling with other biophysical techniques, such as fluorescence spectroscopy and X-ray crystallography, to obtain a more complete picture of protein function.

Expansion into Mechanistic Enzymology and Reaction Pathway Elucidation

Understanding the precise chemical mechanisms of enzyme catalysis is a fundamental goal of biochemistry. juit.ac.in The use of ¹⁵N-labeled tyrosine, often in conjunction with other isotopic labels, is a powerful tool for elucidating enzymatic reaction pathways. juit.ac.in

By incorporating ¹⁵N-Tyr into an enzyme's active site or into a substrate, researchers can use NMR and other spectroscopic techniques to track the chemical transformations that occur during catalysis. This allows for the identification of transient intermediates and the characterization of transition states, providing critical insights into how enzymes achieve their remarkable catalytic efficiency. juit.ac.in

For instance, in the study of radical S-adenosylmethionine (SAM) enzymes, isotopic labeling has been crucial in demonstrating the involvement of a 5'-deoxyadenosyl radical intermediate and H-atom transfer from the substrate. acs.org Similarly, ¹⁵N NMR analysis has been used to characterize intermediates in the reactions of enzymes like pyruvate (B1213749) formate-lyase activating enzyme. acs.org

The future of this research area lies in applying these techniques to increasingly complex enzymatic systems, including multi-enzyme complexes and membrane-bound enzymes. juit.ac.inpurdue.edu The combination of site-specific isotopic labeling with time-resolved spectroscopic methods will be particularly powerful for capturing the fleeting events that govern enzymatic reactions.

Research AreaApplication of ¹⁵N-TyrKey Insights
Enzyme-Ligand Binding Mapping chemical shift perturbations upon ligand binding. nih.govIdentification of binding interfaces and characterization of binding kinetics. nih.gov
Enzyme Dynamics Measuring ¹⁵N relaxation rates to probe protein motion. nih.govUnderstanding the role of conformational flexibility in catalysis. nih.gov
Reaction Intermediates Trapping and characterizing transient species in enzymatic reactions. acs.orgElucidation of detailed catalytic mechanisms. acs.org

Bioorthogonal Chemistry Applications with Tyrosine Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The development of methods for the site-specific modification of proteins with bioorthogonal handles has revolutionized the study of biological systems. reading.ac.uk

Tyrosine residues are attractive targets for bioorthogonal modification. rsc.org Several methods have been developed to introduce chemical handles onto tyrosine residues, which can then be used for subsequent "click" chemistry reactions to attach probes or other molecules of interest. rsc.org These methods include the use of diazonium reagents and Mannich-type reactions. rsc.org

More recently, photoredox catalysis has emerged as a powerful tool for the site-selective bioconjugation of tyrosine. researchgate.net This approach allows for the direct introduction of bioorthogonal functional groups, such as aldehydes, onto native proteins without the need for genetic engineering. researchgate.net These modified proteins can then be rapidly diversified using a wide range of well-established bioorthogonal reactions. researchgate.net

Tubulin tyrosine ligase (TTL) is another important tool in this area. nih.gov TTL can catalyze the addition of tyrosine derivatives carrying unique chemical handles to the C-terminus of proteins containing a specific recognition sequence. nih.gov This chemoenzymatic approach allows for the site-specific functionalization of proteins with a wide variety of probes. nih.gov

The future of this field will likely see the development of new bioorthogonal reactions with even faster kinetics and higher selectivity, as well as the application of these methods to study complex biological processes in living cells and organisms. reading.ac.uk

Computational Chemistry and Molecular Modeling Integration with [¹⁵N]Tyrosine Data

Computational chemistry and molecular modeling have become indispensable tools for interpreting experimental data and providing a deeper understanding of biomolecular systems. unica.it The integration of computational methods with experimental data from ¹⁵N-labeled tyrosine is a particularly powerful approach.

Quantum chemical calculations can be used to predict ¹⁵N chemical shift anisotropy (CSA) tensors, which are important parameters in NMR relaxation studies. acs.orgpurdue.edu By comparing calculated CSA values with experimental data, researchers can refine protein structures and gain insights into the electronic environment of specific residues. purdue.edu

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of proteins. nih.gov When combined with experimental data from ¹⁵N relaxation studies, MD simulations can provide a detailed picture of protein motion across a wide range of timescales. nih.gov This integrated approach has been used to study the effects of post-translational modifications, such as tyrosine nitration, on enzyme activity. nih.gov

The future of this synergistic approach lies in the development of more accurate and efficient computational methods, as well as the integration of data from multiple experimental sources. This will allow for the creation of increasingly realistic and predictive models of protein structure, dynamics, and function.

Q & A

Q. What are the recommended methods for synthesizing Boc-[15N]Tyr-OH and confirming its isotopic purity?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using 15N-labeled tyrosine. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (for 15N incorporation) and mass spectrometry (MS) to confirm molecular weight and isotopic enrichment (≥98%). Elemental analysis further verifies chemical composition .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on its safety data sheet (SDS), researchers must:

  • Use fume hoods to avoid inhalation of dust or aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store the compound in a cool, dry place away from ignition sources.
  • Dispose of waste via authorized hazardous waste management services .

Q. How does this compound function as a building block in peptide synthesis?

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) during SPPS, exposing the α-amino group for coupling. The tBu group on tyrosine is later cleaved via strong acids (e.g., hydrogen fluoride). The 15N label enables tracking of peptide metabolism or structural analysis in isotopic tracer studies .

Advanced Research Questions

Q. How can experimental designs optimize the use of this compound in 15N tracer studies for metabolic tracking?

  • Sampling strategy : Collect biological samples (e.g., cells, tissues) at multiple time points to capture dynamic 15N incorporation.
  • Statistical power : Use power analysis to determine sample size, ensuring detection of isotopic enrichment above natural abundance (0.37% 15N).
  • Controls : Include unlabeled tyrosine controls to distinguish tracer-derived signals from background .

Q. How should researchers address contradictions in 15N tracer recovery data from peptide degradation studies?

Contradictions may arise from:

  • Isotopic dilution : Unlabeled tyrosine pools dilute the tracer signal. Mitigate by pre-depleting endogenous tyrosine in model systems.
  • Analytical variability : Use internal standards (e.g., 13C-labeled analogs) in MS to normalize 15N measurements.
  • Degradation pathways : Combine high-performance liquid chromatography (HPLC) with MS to identify peptide breakdown products .

Q. What methodologies detect structural perturbations caused by 15N labeling in peptides synthesized with this compound?

  • Circular dichroism (CD) spectroscopy : Compare secondary structures (α-helices, β-sheets) of labeled vs. unlabeled peptides.
  • X-ray crystallography : Resolve atomic-level changes in peptide crystals.
  • Molecular dynamics simulations : Model isotopic effects on hydrogen bonding and stability .

Q. How can isotopic enrichment be quantified when this compound is used in complex biological matrices?

  • Isotope ratio mass spectrometry (IRMS) : Measure 15N/14N ratios with precision ≤0.1‰.
  • Calibration curves : Prepare standards with known 15N enrichment (5–99%) to validate linearity.
  • Sample preparation : Use affinity purification (e.g., immunoassays) to isolate target peptides from background noise .

Q. What conditions accelerate this compound decomposition, and how can stability be tested?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Light sensitivity : Store samples in amber vials and test photostability under UV/visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.